

What is the chemical structure of E235 Natamycin?

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Chemical Structure of **E235** Natamycin

Introduction

Natamycin, also known as pimaricin and designated by the E number **E235**, is a naturally occurring antifungal agent produced through the fermentation of the bacterium *Streptomyces natalensis* and related species.[1][2][3][4] It belongs to the polyene macrolide class of antibiotics and is extensively used as a natural preservative in the food industry, particularly for surface treatment of cheeses and other dairy products.[2][5] In the medical field, it is employed as a topical treatment for superficial fungal infections, most notably fungal keratitis.[1][6]

This technical guide provides a comprehensive examination of the chemical structure of Natamycin, its physicochemical properties, mechanism of action, and relevant experimental methodologies, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Natamycin is a complex macrolide antibiotic characterized by a large 26-membered lactone ring.[2][7] Its amphoteric nature is conferred by the presence of a basic amino group on the mycosamine moiety and an acidic carboxyl group on the macrolide ring.[2]

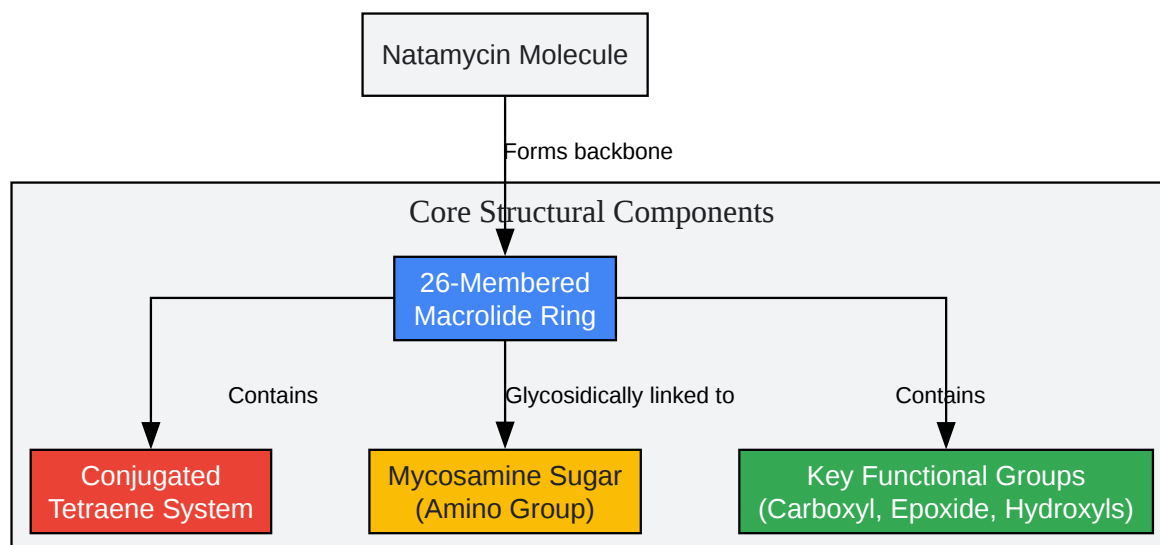
- IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-β-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-

trioxatricyclo[22.3.1.05,7]octacos-8,14,16,18,20-pentaene-25-carboxylic acid.[2][8]

- Molecular Formula: $C_{33}H_{47}NO_{13}$. [2][3][4][6][8][9]
- CAS Number: 7681-93-8. [1][3][4]

The core structure of Natamycin is comprised of several key features:

- A Macrolide Ring: A large 26-membered lactone ring forms the backbone of the molecule. [1][2]
- A Polyene System: The macrolide ring contains a conjugated tetraene system (four carbon-carbon double bonds), which acts as a chromophore. [1][10]
- A Mycosamine Moiety: A glycosidically linked mycosamine sugar (3-amino-3,6-dideoxy- β -D-mannose) is attached to the macrolide ring. [1][7]
- Functional Groups: The structure includes a trans epoxide, three hydroxyl groups, and a carboxylic acid group. [1]



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Key structural components of the Natamycin molecule.

Physicochemical Properties

Natamycin is a white to creamy-white, nearly odorless crystalline powder.^{[2][8][10]} Its physicochemical characteristics are pivotal for its application, particularly its low solubility, which makes it highly effective as a surface preservative.^{[2][5]}

Property	Value	References
Molecular Weight	665.73 g/mol	^{[2][3][6][10]}
Melting Point	Decomposes at 280-300 °C	^{[8][10]}
Solubility in Water	Very low, approx. 40 ppm (0.04 mg/mL)	^{[1][2][10]}
Solubility in Organic Solvents	Slightly soluble in methanol; soluble in glacial acetic acid and dimethylformamide (DMF)	^{[3][10]}
pKa	4.6 (carboxyl group), 8.35 (amino group)	^[10]
UV Absorption Maxima (in methanol)	290 nm, 303 nm, 318 nm	^{[10][11]}
pH Stability	Most stable between pH 4 and 8	^{[2][4][10]}

Mechanism of Antifungal Action

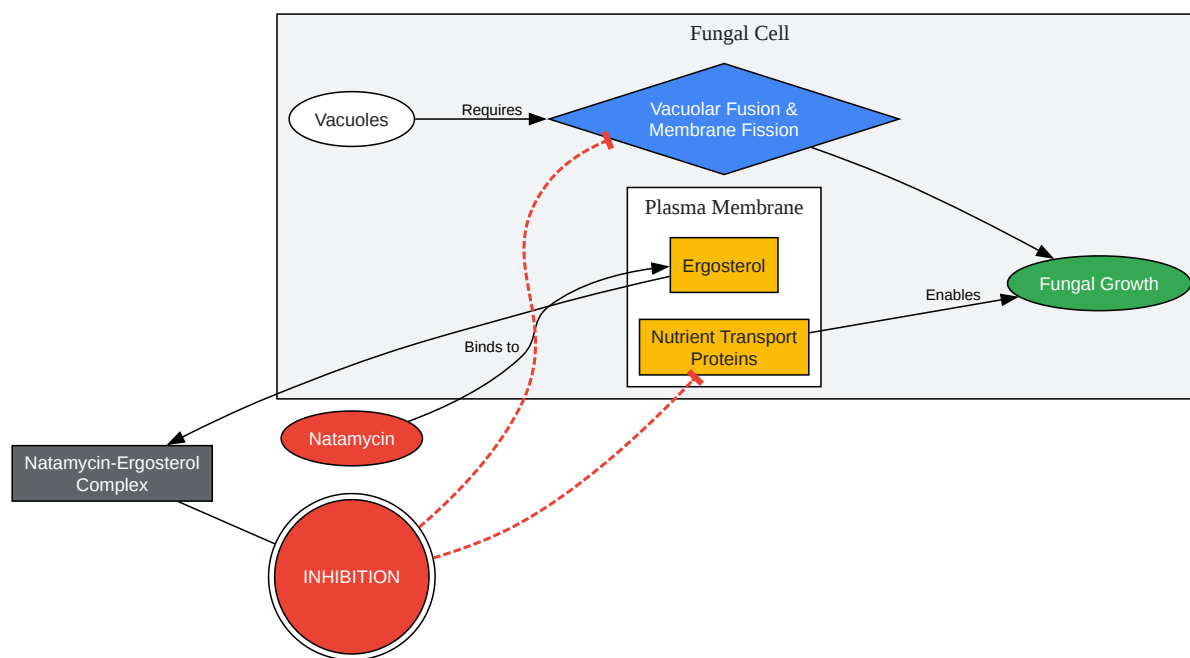
Natamycin exerts its antifungal effect through a specific and non-permeabilizing mechanism that distinguishes it from other polyene antibiotics like amphotericin B.^{[2][10]} The primary mode of action involves high-affinity binding to ergosterol, the principal sterol in the fungal cell membrane.^{[2][5][10]}

The key steps in its signaling pathway are:

- **Binding to Ergosterol:** Natamycin specifically binds to ergosterol within the fungal plasma membrane, forming a stable Natamycin-ergosterol complex.^{[2][6]}

- **Inhibition of Membrane Fusion:** This complex directly blocks essential, ergosterol-dependent cellular processes. Crucially, it inhibits the fusion of vacuoles, which disrupts ion homeostasis, pH regulation, and nutrient storage.[1][2][10]
- **Disruption of Nutrient Transport:** The binding also leads to the inhibition of amino acid and glucose transport proteins, effectively starving the fungal cell.[1][5]

Unlike other polyenes, Natamycin does not form pores or channels in the membrane, thus preventing the leakage of cellular contents.[2][10] This unique mechanism contributes to its high efficacy and the rare development of fungal resistance.[1][2]



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Mechanism of action of Natamycin against fungal cells.

Experimental Protocols

The analysis and characterization of Natamycin involve various standard laboratory techniques. Below are representative protocols for determining its solubility and purity.

Protocol 1: Determination of Solubility (Shake-Flask Method)

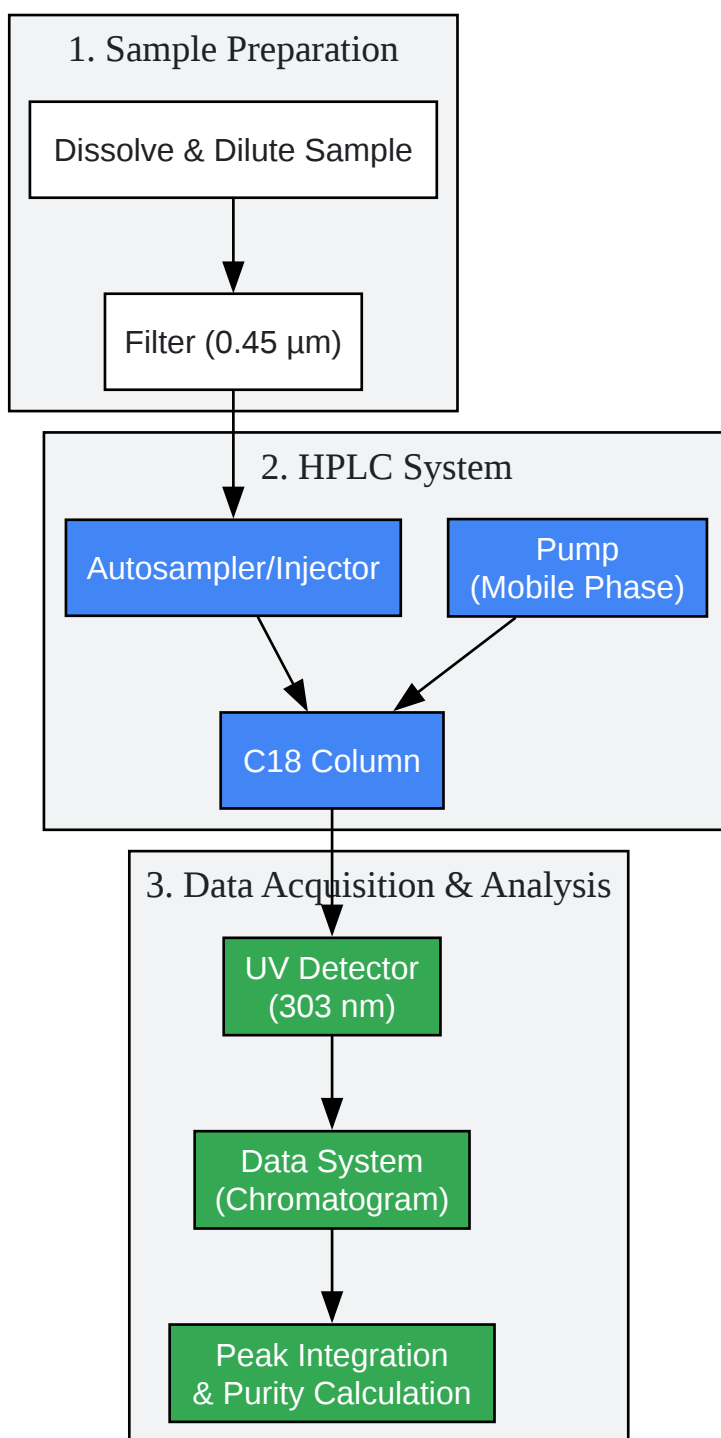
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of Natamycin in a specific solvent, such as a buffered aqueous solution.[\[10\]](#)

- **Preparation:** Add an excess amount of Natamycin crystalline powder to a known volume of the solvent in a sealed, airtight glass flask.
- **Equilibration:** Place the flask in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.
- **Quantification:** Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of Natamycin using a validated analytical method, such as UV-Vis spectrophotometry (at 303 nm) or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and concentration of Natamycin in raw materials and finished products.[\[11\]](#)[\[12\]](#)

- **Standard Preparation:** Prepare a stock solution of Natamycin reference standard of known concentration in a suitable solvent (e.g., methanol or a methanol/water mixture). Create a series of calibration standards by serial dilution.
- **Sample Preparation:** Dissolve a precisely weighed amount of the Natamycin sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[\[12\]](#)
 - **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
 - **Flow Rate:** Typically 1.0 mL/min.
 - **Detection:** UV detector set to one of the absorption maxima, commonly 303 nm.[\[11\]](#)
 - **Injection Volume:** 10-20 µL.
- **Data Analysis:** Run the standards to generate a calibration curve. Inject the sample and integrate the peak area corresponding to Natamycin. Calculate the purity by comparing the sample peak area to the calibration curve, accounting for all detected impurities.



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General workflow for HPLC purity analysis of Natamycin.

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- To cite this document: BenchChem. [What is the chemical structure of E235 Natamycin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583110#what-is-the-chemical-structure-of-e235-natamycin]

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